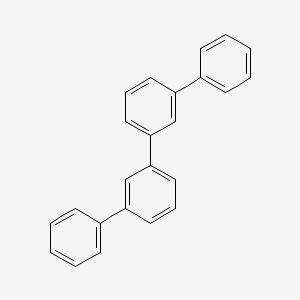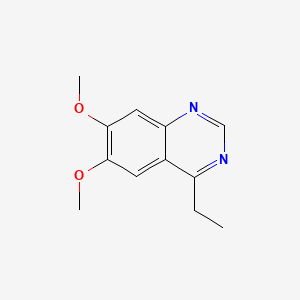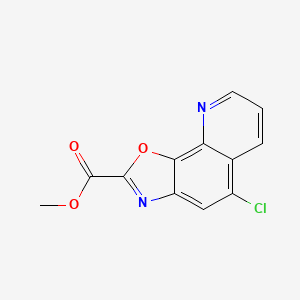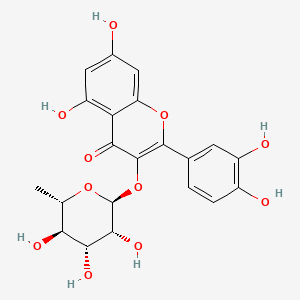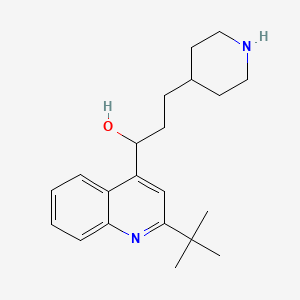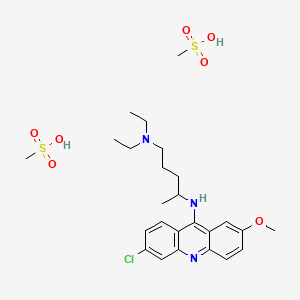![molecular formula C21H27NO4 B1678705 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine CAS No. 688352-84-3](/img/structure/B1678705.png)
7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Descripción general
Descripción
Novel inhibitor of CCR8 signaling and chemotaxis
R243 is an inhibitor of CCR8 signaling and chemotaxis.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Scientific Research Applications of 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
The compound 7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine has garnered attention in scientific research due to its unique structure and potential applications. Below is a detailed analysis of its applications across various fields of research:
Antiviral Research: Adamantane derivatives have been studied for their potential antiviral properties. The presence of the adamantane moiety in compounds has been associated with activity against influenza viruses, particularly by inhibiting the M2 proton channel .
Psychotherapeutic Applications: Compounds containing adamantane structures have shown promise in psychotherapeutic applications. They have been explored for their potential use in treating cognitive impairments and neurodegenerative diseases due to their ability to interact with brain receptors .
Catalysis: The adamantane moiety, when introduced into heterocycles, can enhance catalytic activities. This is particularly useful in nucleophilic substitution reactions where the adamantane-containing amines can act as catalysts or catalyst enhancers .
Antiseizure Agents: Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. They have shown effectiveness in preclinical seizure models, indicating potential as future neurotherapeutic agents .
Molecular Dynamics and Simulation: The compound’s derivatives have been used in molecular dynamic simulations to study their interactions with biological receptors. This is crucial for understanding the thermodynamic behavior and stability of drug-receptor interactions .
Chemical Synthesis: The compound serves as a building block in chemical synthesis, particularly in one-pot multi-component reactions. Its derivatives have been synthesized for various applications, including as intermediates in pharmaceutical drug development .
Biological Activity Profiling: Due to its versatile biological activities, the compound is used in profiling biological activity. It can form hydrogen bonds with various biomolecules, which is essential for studying interactions at the molecular level .
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs. Its ability to be aminated makes it a valuable precursor in the synthesis of pharmacologically active molecules .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with theGABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Molecular dynamic simulations of similar compounds complexed with the gaba a receptor have revealed good thermodynamic behavior and fairly stable interactions .
Biochemical Pathways
Given the potential interaction with the gaba a receptor, it can be inferred that it may influence theGABAergic signaling pathway , which is critical for maintaining the balance between neuronal excitation and inhibition.
Result of Action
Similar compounds have shown significant anticonvulsant activity with a good toxicity profile , suggesting potential neurotherapeutic applications.
Propiedades
IUPAC Name |
7-[2-(1-adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-16H,1-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLDSFDOODCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



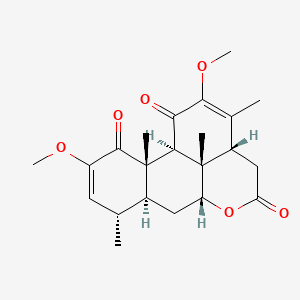
![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)
